2-(Bromomethyl)-2-methyloxirane
Overview
Description
2-(Bromomethyl)-2-methyloxirane is an organic compound with the molecular formula C4H7BrO. It is a brominated derivative of oxirane, also known as an epoxide. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)-2-methyloxirane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-2-propen-1-ol. The reaction typically employs hydrobromic acid (HBr) in the presence of a suitable solvent such as acetonitrile. The reaction proceeds via the formation of an intermediate bromohydrin, which subsequently undergoes intramolecular cyclization to form the epoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxiranes or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium methoxide).
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxiranes or alcohols.
Ring-Opening Reactions: Formation of diols or other functionalized compounds.
Oxidation and Reduction: Formation of corresponding oxiranes or alcohols.
Scientific Research Applications
2-(Bromomethyl)-2-methyloxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-methyloxirane involves its reactivity as an electrophile. The bromine atom and the epoxide ring are both reactive sites that can interact with nucleophiles. The compound can form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-methyloxirane: Similar in structure but with a chlorine atom instead of bromine.
2-(Iodomethyl)-2-methyloxirane: Similar in structure but with an iodine atom instead of bromine.
2-(Hydroxymethyl)-2-methyloxirane: Similar in structure but with a hydroxyl group instead of bromine.
Uniqueness
2-(Bromomethyl)-2-methyloxirane is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the compound’s ability to undergo ring-opening reactions provides versatility in synthetic applications .
Properties
IUPAC Name |
2-(bromomethyl)-2-methyloxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(2-5)3-6-4/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIGCFPMFRTVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305198 | |
Record name | 2-(Bromomethyl)-2-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49847-47-4 | |
Record name | 2-(Bromomethyl)-2-methyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49847-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-2-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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